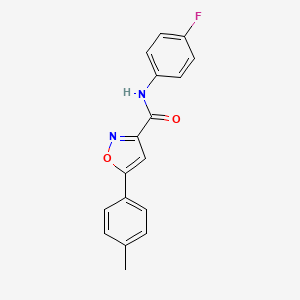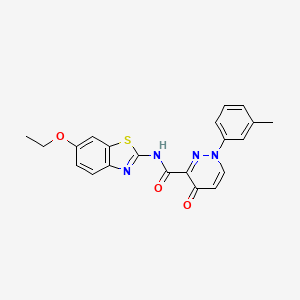![molecular formula C21H21N3O4 B11372313 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11372313.png)
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, which are then coupled through various organic reactions such as nucleophilic substitution and cyclization.
-
Step 1: Synthesis of Furan Intermediate
Reagents: 4-METHYLPHENOL, formaldehyde, and a base such as sodium hydroxide.
Conditions: The reaction is carried out under reflux conditions to form the 4-METHYLPHENOXYMETHYL group attached to the furan ring.
-
Step 2: Synthesis of Oxazole Intermediate
Reagents: OXOLAN-2-YL-methylamine and a suitable nitrile source.
Conditions: The reaction involves cyclization under acidic or basic conditions to form the oxazole ring.
-
Step 3: Coupling of Intermediates
Reagents: The furan and oxazole intermediates.
Conditions: The coupling reaction is typically performed under inert atmosphere using a catalyst such as palladium to facilitate the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Furan-2,5-dione derivatives.
Reduction Products: Amines or amides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The nitrile group can act as an electrophile, reacting with nucleophilic sites in proteins or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE shares structural similarities with other heterocyclic compounds such as:
- 2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-THIAZOLE-4-CARBONITRILE
- 2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-IMIDAZOLE-4-CARBONITRILE
Uniqueness
- The unique combination of the furan, oxazole, and nitrile groups in 2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N3O4/c1-14-4-6-15(7-5-14)26-13-17-8-9-19(27-17)21-24-18(11-22)20(28-21)23-12-16-3-2-10-25-16/h4-9,16,23H,2-3,10,12-13H2,1H3 |
InChI Key |
GSNLZTFFYCGMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4CCCO4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B11372237.png)
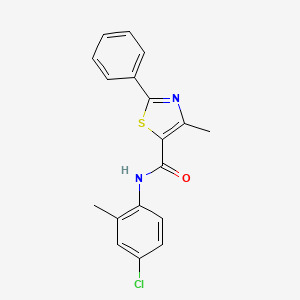
![5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11372245.png)
![Methyl 4-({[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11372253.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B11372259.png)
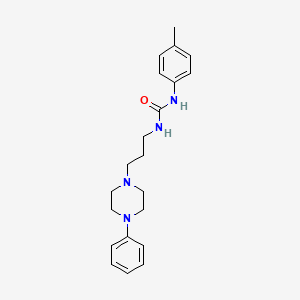
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11372276.png)
![3-bromo-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11372281.png)
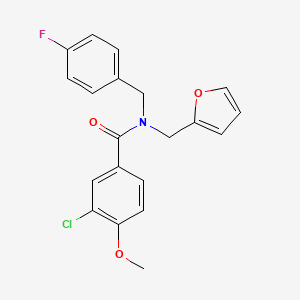
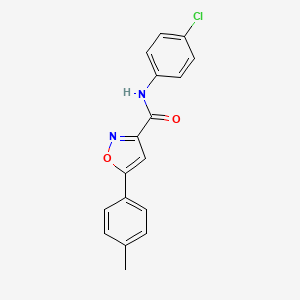
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11372294.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11372299.png)
